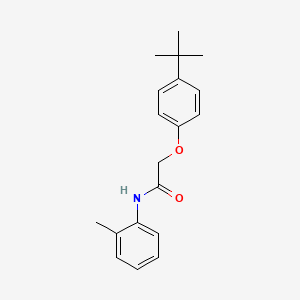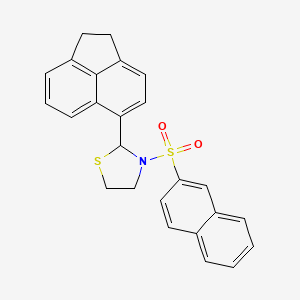![molecular formula C12H18N6O2S B11654040 Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11654040.png)
Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE typically involves the reaction of ethyl cyanoacetate with substituted amines under specific conditions. One common method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures, such as 150°C . This method is known for its efficiency and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and amino groups.
Condensation Reactions: The active hydrogen atoms on the cyanoamino group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include guanidine hydrochloride, triethylamine, and various substituted amines. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical applications .
Applications De Recherche Scientifique
ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies due to their unique chemical properties.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic applications.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyanoamino and diethylamino groups play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of specific biochemical pathways, making the compound valuable in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C12H18N6O2S |
|---|---|
Poids moléculaire |
310.38 g/mol |
Nom IUPAC |
ethyl 2-[[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H18N6O2S/c1-4-18(5-2)11-15-10(14-8-13)16-12(17-11)21-7-9(19)20-6-3/h4-7H2,1-3H3,(H,14,15,16,17) |
Clé InChI |
JFMIWXKVYAYZST-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)NC#N)SCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11653962.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)


![propan-2-yl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653995.png)
![N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11653999.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11654007.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11654018.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
![Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654033.png)
![N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11654038.png)
![methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654048.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654062.png)
